molecular formula C9H9NO B12849721 (3R)-3-Aminoindan-1-one CAS No. 876854-53-4

(3R)-3-Aminoindan-1-one

Cat. No.: B12849721
CAS No.: 876854-53-4
M. Wt: 147.17 g/mol
InChI Key: HNXHMCTUYDVMNC-MRVPVSSYSA-N
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Description

(3R)-3-Aminoindan-1-one is a chiral compound with a unique structure that includes an indanone core and an amino group at the 3-position. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Aminoindan-1-one typically involves the reduction of the corresponding nitro compound or the amination of the indanone derivative. One common method includes the catalytic hydrogenation of 3-nitroindan-1-one using a palladium catalyst under hydrogen gas. Another approach involves the reductive amination of indanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Aminoindan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or alkyl halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroindanone derivatives.

    Reduction: Indanol derivatives.

    Substitution: Amide or sulfonamide derivatives.

Scientific Research Applications

(3R)-3-Aminoindan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Aminoindan-1-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Methylglutamate: Another chiral compound with biological significance.

    (3R)-3-Hydroxydodecanoic Acid: A compound with similar structural features but different functional groups.

Uniqueness

(3R)-3-Aminoindan-1-one is unique due to its indanone core and the specific positioning of the amino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

876854-53-4

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(3R)-3-amino-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2/t8-/m1/s1

InChI Key

HNXHMCTUYDVMNC-MRVPVSSYSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2C1=O)N

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)N

Origin of Product

United States

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